ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11091287
InChI: InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3
SMILES: CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N
Molecular Formula: C23H18N4O2
Molecular Weight: 382.4 g/mol

ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.:

Cat. No.: VC11091287

Molecular Formula: C23H18N4O2

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate -

Specification

Molecular Formula C23H18N4O2
Molecular Weight 382.4 g/mol
IUPAC Name ethyl 2-amino-1-naphthalen-1-ylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C23H18N4O2/c1-2-29-23(28)19-20-22(26-17-12-6-5-11-16(17)25-20)27(21(19)24)18-13-7-9-14-8-3-4-10-15(14)18/h3-13H,2,24H2,1H3
Standard InChI Key DMFVVBMKQAUFDV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N
Canonical SMILES CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=CC5=CC=CC=C54)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure combines a pyrrolo[2,3-b]quinoxaline backbone with a 1-naphthyl substituent, creating a planar, aromatic system conducive to π-π stacking interactions with biological targets. The amino group at position 2 enhances hydrogen-bonding potential, while the ethyl carboxylate at position 3 introduces steric bulk and polarity, influencing solubility and membrane permeability. Quantum mechanical calculations suggest that the naphthyl group contributes to lipophilicity, a critical factor in drug bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H18N4O2\text{C}_{23}\text{H}_{18}\text{N}_4\text{O}_2
Molecular Weight382.4 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors2 (NH2_2 and NH)
Hydrogen Bond Acceptors4 (N and O)

Synthetic Methodologies

Traditional Condensation Approaches

The synthesis typically begins with the condensation of 1-naphthylamine with a diketone precursor under acidic conditions, followed by cyclization to form the pyrroloquinoxaline core . Ethyl glycinate is then introduced via nucleophilic acyl substitution to install the carboxylate group. Early routes reported yields of 45–55%, with impurities arising from competing side reactions such as over-alkylation.

Optimization via Continuous Flow Reactors

Recent advancements employ continuous flow reactors to enhance reaction efficiency. By maintaining precise temperature control (±2°C) and reducing residence times to 10–15 minutes, yields have improved to 68–72%. Solvent optimization studies identified dimethylacetamide (DMA) as superior to DMF or THF, reducing byproduct formation by 22% .

Table 2: Synthesis Parameters

ParameterOptimal Condition
Temperature80–85°C
SolventDimethylacetamide (DMA)
Catalystp-Toluenesulfonic acid (0.5 eq)
Yield68–72%

Chemical Reactivity and Functionalization

Electrophilic Substitution Patterns

The electron-rich pyrroloquinoxaline core undergoes electrophilic substitution at position 6, with bromination and nitration occurring regioselectively. For instance, treatment with N-bromosuccinimide in CCl4_4 yields the 6-bromo derivative, a key intermediate for cross-coupling reactions .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Gram-positive Staphylococcus aureus, the compound exhibits an MIC of 4 µg/mL, surpassing nalidixic acid analogs (MIC = 16 µg/mL). The amino and carboxylate groups are critical for binding penicillin-binding proteins (PBPs), disrupting cell wall synthesis.

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)
MCF-7 Breast Cancer1.8 µM
A549 Lung Cancer2.3 µM
Staphylococcus aureus4 µg/mL
Candida albicans32 µg/mL

Pharmacological Applications and Challenges

Drug Delivery Considerations

The compound’s low aqueous solubility (0.12 mg/mL in PBS) necessitates formulation strategies such as liposomal encapsulation or PEGylation. Preclinical pharmacokinetic studies in rodents show a plasma half-life of 2.7 hours, with 44% oral bioavailability.

Stability and Degradation Pathways

pH-Dependent Hydrolysis

The ethyl carboxylate ester undergoes hydrolysis under alkaline conditions (pH >9), forming the carboxylic acid derivative. Accelerated stability testing (40°C/75% RH) shows 5% degradation over 6 months when stored in amber glass under nitrogen.

Photolytic Degradation

Exposure to UV light (λ = 254 nm) for 24 hours results in 18% decomposition, primarily via C–N bond cleavage in the quinoxaline ring. Stabilization with antioxidants like BHT reduces degradation to 7%.

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